molecular formula C9H7ClO3 B14596651 4-Chloro-2-formylphenyl acetate CAS No. 60315-73-3

4-Chloro-2-formylphenyl acetate

Cat. No.: B14596651
CAS No.: 60315-73-3
M. Wt: 198.60 g/mol
InChI Key: KXWQJKOWGGPRQB-UHFFFAOYSA-N
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Description

4-Chloro-2-formylphenyl acetate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 4-position and an acetoxy group at the 2-position. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-formylphenyl acetate can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by esterification. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-formylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, base catalysts

Major Products Formed:

Scientific Research Applications

4-Chloro-2-formylphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-formylphenyl acetate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the chloro group can participate in electrophilic substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chloro and acetoxy groups, which activate the benzene ring towards further chemical transformations .

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenyl acetate
  • 4-Chloro-2-hydroxyphenyl acetate
  • 4-Chloro-2-nitrophenyl acetate

Comparison: 4-Chloro-2-formylphenyl acetate is unique due to the presence of both a formyl and an acetoxy group on the benzene ring. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it a valuable intermediate in organic synthesis and various chemical reactions .

Properties

CAS No.

60315-73-3

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

(4-chloro-2-formylphenyl) acetate

InChI

InChI=1S/C9H7ClO3/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-5H,1H3

InChI Key

KXWQJKOWGGPRQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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